Methyl 2-chloro-5-isopropylthiazole-4-carboxylate
Overview
Description
“Methyl 2-chloro-5-isopropylthiazole-4-carboxylate” is a chemical compound with the empirical formula C8H10ClNO2S . It has a molecular weight of 219.69 g/mol . The compound is solid in form .
Molecular Structure Analysis
The compound’s molecular structure can be represented by the SMILES stringO=C(OC)C1=C(C(C)C)SC(Cl)=N1
. The InChI representation is 1S/C8H10ClNO2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3
. Physical And Chemical Properties Analysis
“Methyl 2-chloro-5-isopropylthiazole-4-carboxylate” has a molecular weight of 219.69 g/mol . It has a topological polar surface area of 67.4 Ų . The compound has a complexity of 201 .Scientific Research Applications
Photochemistry and Vibrational Spectra Studies
Methyl 2-chloro-5-isopropylthiazole-4-carboxylate, a structurally related compound to Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), demonstrates significant potential in photochemistry and vibrational spectra studies. MCPIC has been synthesized and analyzed in cryogenic matrices using FTIR spectroscopy. Its photoisomerization to oxazole is particularly noteworthy, contributing valuable insights into molecular behavior under UV irradiation (Lopes et al., 2011).
Corrosion Inhibition
Thiazole-4-carboxylates, closely related to Methyl 2-chloro-5-isopropylthiazole-4-carboxylate, have demonstrated significant corrosion inhibitive properties. Studies on synthesized thiazole-4-carboxylates reveal their efficacy in preventing mild steel corrosion in acidic environments, showcasing their utility in industrial applications (El aoufir et al., 2020).
Antitumor and Antifilarial Agents
Research on methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound structurally similar to Methyl 2-chloro-5-isopropylthiazole-4-carboxylate, has shown promising results as an antitumor and antifilarial agent. This compound demonstrated significant activity against leukemia L1210 cell proliferation and in vivo antifilarial activity, suggesting potential medical applications (Kumar et al., 1993).
Synthesis of Antiviral Agents
The synthesis of thiazole derivatives, including those structurally related to Methyl 2-chloro-5-isopropylthiazole-4-carboxylate, has shown potential in the development of antiviral agents. For instance, methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate and its analogues have been evaluated for their antiviral activity against yellow fever virus, highlighting the scope of thiazole derivatives in pharmaceutical research (Mayhoub et al., 2011).
Lithiation and Synthesis Applications
The lithiation of compounds structurally related to Methyl 2-chloro-5-isopropylthiazole-4-carboxylate, such as methyl 2-chloro-l-(β-D-ribofuranosyl) imidazole-4-carboxylate, has been explored. This process facilitates the synthesis of various derivatives, demonstrating the compound's versatility in organic synthesis (Tanaka et al., 1986).
Safety And Hazards
properties
IUPAC Name |
methyl 2-chloro-5-propan-2-yl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDCUPKYEPBQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515259 | |
Record name | Methyl 2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-isopropylthiazole-4-carboxylate | |
CAS RN |
81569-27-9 | |
Record name | Methyl 2-chloro-5-(1-methylethyl)-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81569-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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